
3-(2-Methylbut-3-yn-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylbut-3-yn-2-yl)pyridine is an organic compound with the molecular formula C10H11N. It is a derivative of pyridine, featuring a 2-methylbut-3-yn-2-yl substituent at the third position of the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylbut-3-yn-2-yl)pyridine typically involves the coupling of pyridine derivatives with alkynes. One common method is the reaction of 2-methylbut-3-yn-2-ol with pyridine in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography .
化学反应分析
Types of Reactions
3-(2-Methylbut-3-yn-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are used.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alkenes or alkanes.
Substitution: Halogenated or alkylated pyridine derivatives.
科学研究应用
3-(2-Methylbut-3-yn-2-yl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
作用机制
The mechanism of action of 3-(2-Methylbut-3-yn-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its unique structure allows it to modulate the activity of specific proteins and enzymes, leading to potential therapeutic effects .
相似化合物的比较
Similar Compounds
2-Methylbut-3-yn-2-ol: A precursor in the synthesis of 3-(2-Methylbut-3-yn-2-yl)pyridine.
Pyridine N-oxides: Oxidized derivatives of pyridine.
Alkynylpyridines: Compounds with alkynyl substituents on the pyridine ring.
Uniqueness
Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry .
属性
分子式 |
C10H11N |
|---|---|
分子量 |
145.20 g/mol |
IUPAC 名称 |
3-(2-methylbut-3-yn-2-yl)pyridine |
InChI |
InChI=1S/C10H11N/c1-4-10(2,3)9-6-5-7-11-8-9/h1,5-8H,2-3H3 |
InChI 键 |
FHEFUTPGWWVRCE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#C)C1=CN=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


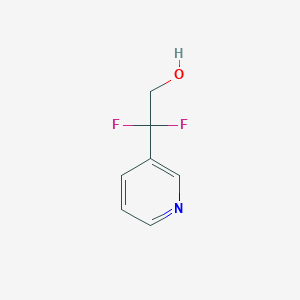
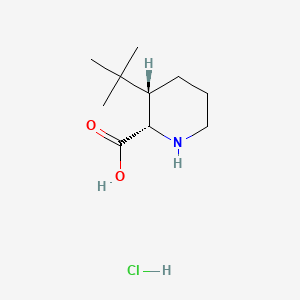
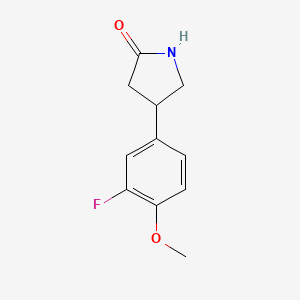
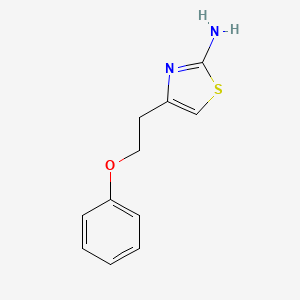
![3-(3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)phenyl)propanoic acid](/img/structure/B13591449.png)
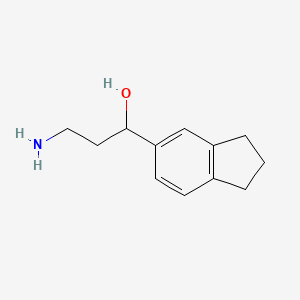
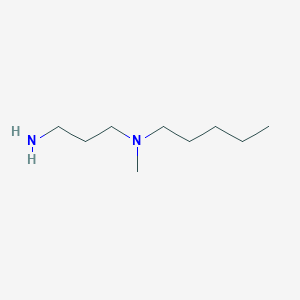
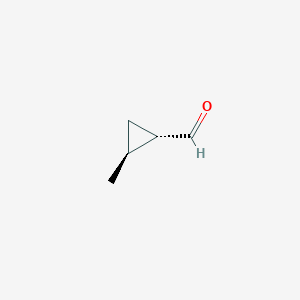
![3-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazolehydrochloride](/img/structure/B13591471.png)
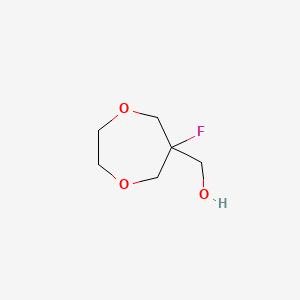
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13591485.png)



